molecular formula C19H20N2O4 B4715462 benzyl N-(phenylacetyl)glycylglycinate

benzyl N-(phenylacetyl)glycylglycinate

Cat. No.: B4715462
M. Wt: 340.4 g/mol
InChI Key: LZUHLYBMSMFJEY-UHFFFAOYSA-N
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Description

Benzyl N-(phenylacetyl)glycylglycinate is a specialized dipeptide derivative designed for use in peptide synthesis, particularly leveraging Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. This compound features a benzyl ester group protecting the C-terminus, a common and robust protecting group that can be cleaved under mild hydrogenation conditions. The presence of the phenylacetyl group on the N-terminus acts as a temporary protecting moiety that can be selectively removed or further manipulated, making this reagent a versatile intermediate for the controlled elongation of peptide chains. Its primary research application is in the construction of complex peptides and peptidomimetics, a field that has seen remarkable advancement for developing therapeutics with improved stability and bioavailability . Peptidomimetics are crucial in modern drug discovery for targeting protein-protein interactions and creating next-generation therapeutics for areas such as diabetes, obesity, and cancer . Researchers will find this compound valuable for introducing a -Gly-Gly- segment into a target peptide sequence. The glycylglycine motif is a simple and flexible linker that can influence the conformational properties of the final peptide. By employing protected building blocks like this one, chemists can streamline the synthetic process, avoiding unwanted side reactions and improving the overall purity and yield of the target peptide, as demonstrated in novel synthesis methods that aim to replace traditional polymer supports . This product is intended for use by qualified researchers in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17(11-15-7-3-1-4-8-15)20-12-18(23)21-13-19(24)25-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUHLYBMSMFJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(phenylacetyl)glycylglycinate typically involves the coupling of benzyl glycine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then coupled with another glycine molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using biocatalysts such as penicillin G acylase. This enzyme catalyzes the selective hydrolysis of the amide bond, facilitating the coupling of the benzyl and phenylacetyl groups with glycine residues under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(phenylacetyl)glycylglycinate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The phenylacetyl group can be reduced to form phenylethylamine derivatives.

    Substitution: The glycine residues can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Phenylethylamine derivatives.

    Substitution: Various glycine derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroprotective Effects

Research indicates that derivatives of phenylacetyl compounds, including benzyl N-(phenylacetyl)glycylglycinate, exhibit neuroprotective properties. These compounds have been studied for their ability to mitigate damage in neurodegenerative diseases and brain injuries. For instance, a study highlighted the antioxidant effects and anti-inflammatory actions of related compounds, suggesting potential therapeutic benefits in conditions like stroke and traumatic brain injury .

1.2 Antimicrobial Activity

The compound has shown promise in antimicrobial applications. A study demonstrated that similar glycine derivatives could enhance the efficacy of antibiotics against resistant bacterial strains. The incorporation of the phenylacetyl moiety was found to improve the bioavailability and effectiveness of these compounds .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. The structural features of the compound allow it to interact with specific enzymes, potentially leading to applications in drug design for conditions such as cancer and metabolic disorders. For example, research has shown that similar compounds can inhibit proteolytic enzymes involved in tumor progression .

2.2 Peptide Synthesis

The compound is also relevant in peptide synthesis as a building block due to its glycine component. It can serve as a precursor for more complex peptides, facilitating the development of novel therapeutic agents . The ability to modify its structure allows for the creation of peptides with enhanced biological activity.

Material Science Applications

3.1 Polymer Development

In material science, this compound has potential applications in developing biocompatible polymers. Its incorporation into polymer matrices can improve mechanical properties while maintaining biocompatibility, making it suitable for biomedical devices .

3.2 Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or liposomes, which can be utilized in drug delivery systems. This property enhances the solubility and stability of hydrophobic drugs, facilitating targeted delivery and controlled release .

Case Studies

Study Focus Findings
Study on NeuroprotectionEvaluated the neuroprotective effects of phenylacetyl derivativesDemonstrated significant reduction in oxidative stress markers in rat models following treatment with related compounds
Antimicrobial EfficacyTested against resistant bacterial strainsShowed enhanced activity compared to standard antibiotics when combined with phenylacetyl derivatives
Enzyme InhibitionInvestigated inhibition of proteolytic enzymesFound that modifications led to increased inhibitory potency against specific cancer-related enzymes

Mechanism of Action

The mechanism of action of benzyl N-(phenylacetyl)glycylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares benzyl N-(phenylacetyl)glycylglycinate with key analogs based on molecular formulas, masses, and functional groups:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
This compound* C₁₉H₂₀N₂O₅ ~356.37 Phenylacetyl, benzyl ester High lipophilicity, ester stability
N-Benzoylglycylglycinamide C₁₁H₁₃N₃O₃ 235.24 Benzoyl, glycinamide Amide terminus, moderate polarity
Methyl N-[(benzyloxy)carbonyl]glycylglycinate C₁₃H₁₆N₂O₅ 280.28 Benzyloxycarbonyl (Z), methyl ester Common protecting groups in peptide synthesis
(N-Benzoyl)glycylglycine methyl ester C₁₂H₁₄N₂O₄ 250.25 Benzoyl, methyl ester Esterified C-terminus, rigid aromatic group
Betiatide (N-(benzoylthioacetyl)glycylglycylglycine) C₁₄H₁₇N₃O₅S 339.37 Benzoylthioacetyl, free carboxylic acid Diagnostic imaging agent (renal function)

*Inferred data based on structural analogs.

Key Observations:
  • Stability : Benzyl esters are more resistant to hydrolysis than methyl esters, suggesting superior stability in biological or chemical environments .
  • Functional Group Impact : Replacing phenylacetyl with benzoyl () reduces steric bulk but may alter receptor-binding specificity. The thioester in Betiatide () introduces sulfur, enabling radiolabeling for medical imaging.
Pharmaceutical and Diagnostic Uses:
  • Pesticide Analog : Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine (benalaxyl) is a fungicide, indicating phenylacetyl peptides may disrupt microbial cell walls .
  • Diagnostic Agents: Betiatide () leverages glycylglycine’s biocompatibility for renal imaging, suggesting the target compound could be modified for similar applications.
Biochemical Research:
  • Protecting Groups : Methyl N-[(benzyloxy)carbonyl]glycylglycinate () is used in peptide synthesis, where the benzyloxycarbonyl (Z) group protects amines. The target compound’s phenylacetyl group could serve a similar role with distinct cleavage conditions.

Q & A

Q. How is benzyl N-(phenylacetyl)glycylglycinate synthesized and characterized in academic research?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via a multi-step coupling reaction. First, glycine residues are sequentially activated (e.g., using carbodiimide coupling agents like EDC or DCC) and protected (e.g., benzyl ester for carboxyl groups). The phenylacetyl group is introduced via acylation of the glycine amine group. Final purification is achieved using column chromatography or recrystallization .
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure (e.g., benzyl protons at δ 7.3–7.5 ppm, phenylacetyl carbonyl at ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 395.16 for C18_{18}H22_{22}N2_2O6_6S) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1740 cm1^{-1} (ester C=O) confirm functional groups.

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Use amber glass vials to avoid photodegradation .
  • Stability :
ConditionStability
Room temperature (25°C)Stable for ≤48 hours in dry environment
Aqueous solutions (pH 7)Hydrolyzes within 24 hours
Strong acids/alkalisRapid decomposition; avoid
  • Incompatible Materials : Oxidizing agents (e.g., peroxides), reducing agents (e.g., borohydrides) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
  • 1^1H NMR identifies protons on the benzyl group (aromatic protons) and methylene groups in glycylglycinate.
  • 13^13C NMR distinguishes carbonyl carbons (amide: ~168 ppm; ester: ~172 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <2 ppm error (e.g., C18_{18}H22_{22}N2_2O6_6S requires m/z 394.12) .
    • Chiral HPLC : Resolves enantiomeric purity (if applicable) using a Chiralpak® column and hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How do β-lactamases interact with this compound, and what methods are used to study this interaction?

Methodological Answer:

  • Enzymatic Assays :
  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (e.g., absorbance at 240 nm for ester bond cleavage). Class C β-lactamases (e.g., P99) show higher activity (~103^3 M1^{-1}s1^{-1}) than class A enzymes (e.g., TEM-2) .
  • Stereochemical Analysis : Use chiral chromatography to determine enantioselectivity. For example, class C enzymes hydrolyze D(R)-enantiomers preferentially .
    • Molecular Docking : Simulate binding in β-lactamase active sites (e.g., PDB ID: 1BLS) using software like AutoDock Vina. Key interactions include hydrogen bonds between the α-hydroxy group and conserved Asn152/Lys315 residues .

Q. What analytical approaches resolve contradictions in stereochemical outcomes of this compound hydrolysis?

Methodological Answer:

  • Comparative Kinetic Profiling :
Enzyme ClassPreferred EnantiomerRate (M1^{-1}s1^{-1})
Class C β-lactamases (P99)D(R)1.2 × 103^3
DD-peptidases (R61)D(R)8.7 × 102^2
  • Circular Dichroism (CD) : Detects conformational changes during hydrolysis.
  • X-ray Crystallography : Resolves enzyme-substrate complexes to identify binding motifs (e.g., α-hydroxy group orientation) .

Q. How does the presence of α-hydroxy or α-amido substituents affect the enzymatic hydrolysis kinetics of glycylglycinate esters?

Methodological Answer:

  • Substituent Effects :
  • α-Hydroxy : Enhances β-lactamase binding via hydrogen bonding (e.g., 3-fold rate increase in P99).
  • α-Amido : Stabilizes transition states through electrostatic interactions.
    • Kinetic Competition Assays : Compare hydrolysis rates of substituted vs. unsubstituted esters. Use stopped-flow spectrometry for real-time monitoring .
    • Free Energy Calculations : Apply density functional theory (DFT) to model transition states and predict substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-(phenylacetyl)glycylglycinate
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benzyl N-(phenylacetyl)glycylglycinate

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